N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Description

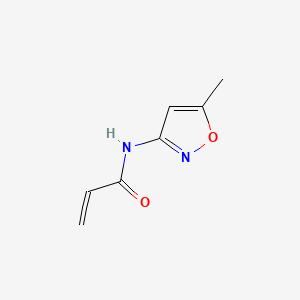

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKYFMQVPQEVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide chemical structure and properties

An In-depth Technical Guide to N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound incorporating a reactive acrylamide moiety. This molecule stands at the intersection of covalent inhibitor design and established medicinal chemistry scaffolds, making it a compound of significant interest for researchers in drug discovery and materials science. This document will detail its chemical structure, physicochemical properties, a robust synthesis protocol, and an expert perspective on its potential applications and reactivity.

Core Molecular Identity and Physicochemical Properties

This compound (also known as N-(5-methylisoxazol-3-yl)acrylamide) is a small molecule featuring a 5-methylisoxazole ring linked to an acrylamide functional group via an amide bond.[][2] The isoxazole ring is a well-established pharmacophore, while the acrylamide group serves as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles.[3]

Chemical Structure

The fundamental structure consists of a planar, five-membered isoxazole ring, which imparts specific electronic and conformational properties. The exocyclic amide bond's geometry and the vinyl group's reactivity are key determinants of the molecule's function.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key computed and experimental properties of the molecule is presented below. These values are critical for designing experimental conditions, including solvent selection for reactions, purification, and biological assays.

| Property | Value | Source |

| CAS Number | 196403-11-9 | [] |

| Molecular Formula | C₇H₈N₂O₂ | [][2] |

| Molecular Weight | 152.15 g/mol | [][2] |

| Melting Point | 174-176°C | [2] |

| Boiling Point (Predicted) | 355.10°C at 760 mmHg | [2] |

| Canonical SMILES | CC1=CC(=NO1)NC(=O)C=C | [] |

| InChI Key | InChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10) | [] |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a two-step process: first, the synthesis of the key intermediate, 3-amino-5-methylisoxazole, followed by its acylation with acryloyl chloride. This approach ensures high purity of the final product by isolating the stable amine precursor first.

Synthesis Workflow Overview

Caption: Two-part synthesis workflow for the target compound.

Part 1: Synthesis of 3-Amino-5-methylisoxazole

This precursor is a vital intermediate for many sulfa drugs and other biologically active molecules.[4][5] The following protocol is a robust method adapted from established literature, designed to avoid the formation of isomers.[6]

Materials:

-

Ethyl acetate

-

Acetonitrile

-

Lithium diisopropylamide (LDA) or similar strong base

-

2N Hydrochloric acid

-

p-Toluenesulfonyl hydrazide

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Anhydrous solvents (THF, Methanol)

Step-by-Step Protocol:

-

Acetyl Acetonitrile Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, cool a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) to below -30°C.

-

Add n-butyllithium dropwise to form LDA in situ. Allow the solution to stir and warm to room temperature for 30 minutes.

-

Re-cool the flask to -78°C and slowly add a solution of ethyl acetate and acetonitrile.

-

Allow the reaction to stir and warm to room temperature for 2 hours.

-

Quench the reaction by carefully adding 2N HCl until the pH is between 5 and 6. Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude acetyl acetonitrile.[6]

-

Hydrazone Formation: Dissolve the crude acetyl acetonitrile in methanol and add p-toluenesulfonyl hydrazide. The molar ratio should be approximately 1:1.[6] Reflux the mixture for 2-3 hours until TLC indicates the consumption of the starting material. Cool the mixture and collect the precipitated hydrazone product by filtration.

-

Cyclization to 3-Amino-5-methylisoxazole: Suspend the hydrazone intermediate and hydroxylamine hydrochloride in a suitable solvent like THF.[6]

-

Add an excess of a base, such as potassium carbonate (approximately 2.5-3 equivalents relative to hydroxylamine HCl), and heat the reaction to 65-90°C.[6]

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylisoxazole.[7]

Part 2: Acylation to Form the Final Product

This is a standard Schotten-Baumann-type reaction. The key is to use anhydrous conditions to prevent the hydrolysis of the highly reactive acryloyl chloride.

Materials:

-

3-Amino-5-methylisoxazole (from Part 1)

-

Acryloyl chloride[8]

-

Anhydrous Dichloromethane (DCM) or THF

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 1.0 equivalent of 3-amino-5-methylisoxazole in anhydrous DCM in a flask under a nitrogen atmosphere. Add 1.2 equivalents of triethylamine and cool the solution to 0°C in an ice bath.

-

Acryloyl Chloride Addition: Add 1.1 equivalents of acryloyl chloride dropwise to the stirred solution. Causality Note: Slow, cooled addition is crucial to control the exotherm of the acylation and prevent polymerization of the acryloyl chloride.

-

Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC, observing the disappearance of the amine starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.[9]

Chemical Reactivity and Scientific Applications

The dual-functionality of this molecule—a stable heterocyclic core and a reactive covalent "warhead"—makes it a compelling tool for chemical biology and drug discovery.

The Role of the Acrylamide Moiety

The acrylamide group is an electrophilic α,β-unsaturated carbonyl system. It is a well-known Michael acceptor, making it susceptible to nucleophilic attack by soft nucleophiles like the thiol group of cysteine residues in proteins.

-

Covalent Inhibition: This reactivity is the cornerstone of its potential use in targeted covalent inhibitors. By forming a stable, irreversible bond with a specific cysteine residue in a target protein's active site, a drug can achieve prolonged pharmacodynamic effects and high potency.[3] This strategy has been successfully employed in FDA-approved drugs like afatinib and ibrutinib.[3]

-

Improving Drug-like Properties: Research has shown that incorporating an acrylamide group can, perhaps counterintuitively, improve properties like aqueous solubility and membrane permeability compared to non-covalent analogues. This is a significant advantage in developing orally bioavailable drugs, particularly those targeting the central nervous system.[3]

The Isoxazole Scaffold

The 5-methylisoxazole ring is not merely a linker; it is a privileged scaffold in medicinal chemistry.

-

Bioisostere and Pharmacophore: It acts as a bioisostere for other aromatic or amide groups, helping to fine-tune a molecule's steric and electronic profile for optimal target engagement.

-

Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, which can contribute to a favorable pharmacokinetic profile.

-

Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[10]

Potential Research Applications

-

Kinase Inhibitor Development: As a starting point for developing novel covalent inhibitors targeting kinases with accessible cysteine residues near the ATP-binding pocket.

-

Chemical Probe Synthesis: For use in activity-based protein profiling (ABPP) to identify novel drug targets or map enzyme activity in complex biological systems.

-

Polymer and Materials Science: The vinyl group can participate in radical polymerization, making the molecule a functional monomer for creating smart polymers or hydrogels with specific recognition capabilities imparted by the isoxazole group.[11]

Analytical Characterization

To validate the successful synthesis and purity of the compound, a combination of spectroscopic methods should be employed. Below are the expected spectral characteristics.

| Technique | Expected Observations |

| ¹H NMR | Vinyl Protons: Three distinct signals in the δ 5.5-6.5 ppm range, showing characteristic doublet of doublets (dd) or multiplet splitting patterns.Amide Proton (N-H): A broad singlet typically observed between δ 8.0-10.0 ppm.Isoxazole Proton (C-H): A sharp singlet around δ 6.0-6.5 ppm.Methyl Protons (CH₃): A sharp singlet around δ 2.4-2.6 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the δ 160-170 ppm range.Vinyl Carbons (C=C): Two signals between δ 125-135 ppm.Isoxazole Ring Carbons: Signals typically found in the δ 95-170 ppm range.Methyl Carbon (CH₃): A signal in the upfield region, δ 10-15 ppm. |

| FT-IR (ATR) | N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.C=O Stretch (Amide I): A strong, sharp peak around 1660 cm⁻¹.N-H Bend (Amide II): A medium peak around 1540 cm⁻¹.C=C Stretch (Vinyl): A medium peak around 1620 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 153.06 |

Safety and Handling

Acrylamide and its derivatives are classified as potentially toxic and reactive compounds.[12]

-

Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

-

Toxicity: Acrylamide is a known neurotoxin and is considered a probable human carcinogen.[12] While the toxicity of this specific derivative is not characterized, it should be handled with extreme care, assuming it possesses similar hazards.

-

Reactivity: The compound is a Michael acceptor and can react with biological nucleophiles. Avoid inhalation of dust and skin contact.

Conclusion

This compound is a strategically designed molecule with significant potential for advanced research applications. Its straightforward synthesis, combined with the valuable chemical properties of its isoxazole and acrylamide components, makes it an attractive building block for creating sophisticated chemical probes, covalent inhibitors, and novel functional materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and thoughtfully apply this compound in their scientific endeavors.

References

- Vertex AI Search. CAS 196403-11-9 this compound. Accessed January 16, 2026.

- Taylor & Francis Online.

- Google Patents. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole. Accessed January 16, 2026.

- Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Accessed January 16, 2026.

- ChemicalBook. 3-Amino-5-methylisoxazole synthesis. Accessed January 16, 2026.

- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Accessed January 16, 2026.

- Labsolu.ca. N-(5-methylisoxazol-3-yl)acrylamide. Accessed January 16, 2026.

- The Royal Society of Chemistry. Table of contents. Accessed January 16, 2026.

- PubMed Central (PMC). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Accessed January 16, 2026.

- National Center for Biotechnology Information. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Accessed January 16, 2026.

- National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}. Accessed January 16, 2026.

- PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Published August 9, 2016.

- PubMed. Poly(N-acryl amino acids): a new class of biologically active polyanions. Accessed January 16, 2026.

- ResearchGate. Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Published August 10, 2025.

Sources

- 2. labsolu.ca [labsolu.ca]

- 3. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 5. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 7. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

An In-Depth Technical Guide to the Synthesis of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Introduction

This compound is a specialized organic compound featuring a reactive acrylamide moiety attached to a 5-methylisoxazole core. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, valued for its diverse biological activities.[1][2] The acrylamide group, being a Michael acceptor, provides a reactive handle for covalent modification of biological targets, a strategy of increasing interest in drug development. This guide provides a detailed examination of the viable synthetic pathways to this molecule, focusing on the underlying chemical principles, optimization of reaction conditions, and practical experimental protocols for researchers in organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the central amide bond. This approach identifies two primary synthons: the commercially available or readily synthesized amine, 3-amino-5-methylisoxazole , and a suitable three-carbon electrophile, such as acryloyl chloride . This strategy simplifies the synthesis into two manageable key stages: the construction of the heterocyclic amine core and the subsequent acylation.

Caption: Retrosynthetic approach for the target molecule.

Part 1: Synthesis of Key Precursor: 3-Amino-5-methylisoxazole

The cornerstone of this synthesis is the efficient preparation of 3-amino-5-methylisoxazole. While several methods exist[3], a robust and scalable three-step route starting from common laboratory reagents, ethyl acetate and acetonitrile, is detailed below. This pathway avoids the use of hazardous materials like chloroform, which are common in older methods.[4]

Pathway Overview

This synthesis proceeds through three main transformations:

-

Claisen Condensation: Formation of acetoacetonitrile from ethyl acetate and acetonitrile using a strong base.

-

Hydrazone Formation: Reaction of acetoacetonitrile with p-toluenesulfonyl hydrazide.

-

Cyclization: Ring closure with hydroxylamine to form the final 3-amino-5-methylisoxazole product.[4]

Caption: Workflow for the synthesis of 3-amino-5-methylisoxazole.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

Step 1: Synthesis of Acetoacetonitrile

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a strong base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) (1.1-1.4 equivalents) suspended in an appropriate anhydrous solvent (e.g., THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetonitrile (1.0 equivalent) dropwise to form the corresponding anion.

-

After the addition is complete, add ethyl acetate (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetoacetonitrile.

Step 2: Hydrazone Formation

-

Dissolve the crude acetoacetonitrile from the previous step in an alcohol solvent such as ethanol.

-

Add p-toluenesulfonyl hydrazide (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the hydrazone intermediate, which can be used in the next step without further purification.

Step 3: Cyclization to 3-Amino-5-methylisoxazole

-

In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (3.0 equivalents) in water. Stir at room temperature for 20 minutes to liberate the free base.[5]

-

Add the hydrazone intermediate (1.0 equivalent) from Step 2 to the hydroxylamine solution.

-

Heat the mixture to 60 °C and maintain this temperature for approximately 6 hours.[5]

-

After cooling to room temperature, extract the product with a suitable organic solvent, such as toluene.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-methylisoxazole as a crystalline solid.

| Parameter | Value | Reference |

| Typical Overall Yield | ~77% | [5] |

| Purity (HPLC) | >98% | [5] |

| Key Reagents | Ethyl Acetate, Acetonitrile, NaH, Hydroxylamine HCl | [4] |

Part 2: Acylation to Form this compound

The final step is the formation of the amide bond. This is most directly achieved via acylation of 3-amino-5-methylisoxazole with acryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, requires careful control of conditions to achieve high yields and avoid common side reactions.

Causality Behind Experimental Choices

-

Acylating Agent: Acryloyl chloride is highly reactive and efficient for this transformation. However, it is susceptible to hydrolysis and polymerization.[6] An alternative involves using acrylic acid with a peptide coupling agent (e.g., HATU, EDCI), which is milder but adds cost and complexity.[]

-

Temperature Control: The reaction must be maintained at a low temperature (0-5 °C). This is critical for two reasons: 1) It mitigates the rapid, exothermic polymerization of acryloyl chloride, and 2) It slows the hydrolysis of acryloyl chloride by the aqueous base.[6]

-

Base and Solvent System: A biphasic system (e.g., DCM/water) or a polar aprotic solvent (e.g., THF, DMF) with a non-nucleophilic base (e.g., triethylamine, DIPEA) can be used. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. An optimal pH range of 9-11 is generally effective for such acylations.[6]

-

Inhibitors: Commercial acryloyl chloride contains inhibitors like hydroquinone to prevent spontaneous polymerization during storage. Using fresh, inhibited reagent is crucial for success.[6]

Caption: Final acylation step to yield the target compound.

Experimental Protocol: Acylation

-

Dissolve 3-amino-5-methylisoxazole (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of acryloyl chloride (1.1 equivalents) in the same anhydrous solvent.

-

Add the acryloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[6]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Let the reaction mixture warm to room temperature and continue stirring for another 1-2 hours. Monitor reaction completion by TLC.

-

Upon completion, quench the reaction by adding water. If using a water-miscible solvent like THF, dilute with DCM to create two distinct phases.

-

Separate the organic layer. Wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any acrylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

| Parameter | Guideline Value | Rationale / Reference |

| Temperature | 0-5 °C | Prevents polymerization and hydrolysis of acryloyl chloride.[6] |

| Base | Triethylamine, DIPEA | Neutralizes HCl byproduct without competing as a nucleophile. |

| Solvent | Anhydrous DCM, THF | Aprotic solvent to prevent reaction with acyl chloride. |

| Purification | Column Chromatography | To remove impurities and unreacted starting materials. |

Safety and Handling

-

Acryloyl Chloride: Highly corrosive, lachrymatory, and moisture-sensitive. It polymerizes readily and exothermically. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Use fresh, inhibited reagent.[6][8]

-

Strong Bases (NaH, n-BuLi): Pyrophoric and/or highly reactive with water. Must be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

-

Solvents: Anhydrous solvents are required for many of the steps. Ensure proper drying techniques are used.

Conclusion

The synthesis of this compound is reliably achieved through a two-part strategy involving the initial construction of the 3-amino-5-methylisoxazole core followed by a carefully controlled acylation with acryloyl chloride. The success of the final step hinges on rigorous temperature control and the use of anhydrous conditions to prevent common side reactions. The protocols outlined in this guide provide a robust foundation for the laboratory-scale production of this valuable chemical intermediate for applications in medicinal chemistry and materials science.

References

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

-

An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Taylor & Francis Online. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information (NCBI). [Link]

-

Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. National Center for Biotechnology Information (NCBI). [Link]

-

Synthesis, Molecular Modeling, and Biological Evaluation of New N-(Benzo[d]thiazol-2-yl)-3-amino-but-2-enamide Derivatives as Cytotoxic Agents. ResearchGate. [Link]

-

Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. National Center for Biotechnology Information (NCBI). [Link]

-

The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). ResearchGate. [Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

-

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. PubChem. [Link]

-

Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. ResearchGate. [Link]

- CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]

-

N-Methylolacrylamide. IARC Publications. [Link]

-

Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

-

N-acryloyl-2-methylalanine Synthesis. The Royal Society of Chemistry. [Link]

-

N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-methyl-3-phenylprop-2-enamide. PlantaeDB. [Link]

-

5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide. MDPI. [Link]

-

Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal. [Link]

- US5220065A - Method for producing n-methylolacrylamide.

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Derivatives

This guide provides a comprehensive technical overview of the potential biological activities of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide derivatives. While direct research on this specific class of compounds is limited, this document synthesizes information from structurally related molecules, including isoxazole and acrylamide derivatives, to project their therapeutic potential, mechanisms of action, and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Chemical Scaffold and Its Promise

The this compound scaffold is a unique combination of two pharmacologically significant moieties: the 5-methylisoxazole ring and the acrylamide group. The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, a structure found in several approved drugs with a wide range of biological activities, including antibacterial and anticancer properties. The acrylamide group, an α,β-unsaturated carbonyl system, is known to act as a Michael acceptor, enabling it to form covalent bonds with biological nucleophiles, a mechanism utilized by a number of targeted inhibitors. The strategic combination of these two groups suggests that this compound derivatives could exhibit a range of valuable biological activities.

Potential Biological Activities

Based on the activities of related compounds, this compound derivatives are predicted to have potential as anticancer and antimicrobial agents.

Anticancer Activity

The isoxazole moiety is a component of various compounds with demonstrated anticancer properties. For instance, some isoxazole derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways. Specifically, N-phenyl-5-carboxamidyl isoxazole derivatives have been found to be active against colon cancer cells, with evidence suggesting inhibition of the JAK3/STAT3 signaling pathway[1]. Furthermore, the acrylamide functional group is a known "warhead" in targeted cancer therapy, capable of forming covalent bonds with cysteine residues in the active sites of kinases, such as Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).

It is therefore plausible that this compound derivatives could act as kinase inhibitors. The 5-methylisoxazole portion of the molecule could serve as a scaffold to orient the acrylamide group for optimal interaction with the target enzyme.

Antimicrobial Activity

Both isoxazole and acrylamide derivatives have been reported to possess antimicrobial properties. The isoxazole ring is present in some antibacterial drugs. Similarly, certain acrylamide derivatives have shown activity against various bacterial and fungal strains[2]. The combination of these two pharmacophores in the this compound structure suggests a potential for synergistic or novel antimicrobial activity.

Proposed Mechanisms of Action

The biological activity of these derivatives is likely to be multifaceted, stemming from the unique properties of both the isoxazole and acrylamide components.

Covalent Enzyme Inhibition

The presence of the acrylamide group strongly suggests a mechanism involving covalent modification of target proteins. The electrophilic β-carbon of the α,β-unsaturated amide can undergo a Michael addition reaction with nucleophilic residues, most commonly cysteine, in the active site of an enzyme. This irreversible binding can lead to potent and prolonged inhibition.

Sources

Spectroscopic and Synthetic Elucidation of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: A Technical Guide for Advanced Drug Discovery

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide , a molecule of significant interest in contemporary drug discovery and development. The strategic incorporation of the acrylamide moiety, a known covalent binder, onto the 3-amino-5-methylisoxazole scaffold presents a compelling avenue for the design of targeted therapeutics. Understanding the precise molecular architecture and electronic landscape of this compound is paramount for elucidating its mechanism of action and optimizing its potential as a drug candidate.

This document offers a detailed, step-by-step protocol for the synthesis of this compound, followed by an in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind the experimental design and data interpretation is explained to provide a robust and self-validating framework for researchers in the field.

Synthesis of this compound

The synthesis of the title compound is achieved through a straightforward and efficient acylation of 3-amino-5-methylisoxazole with acryloyl chloride. This method is widely applicable for the preparation of various N-acylisoxazole derivatives.

Experimental Protocol: Synthesis of 3-amino-5-methylisoxazole

The precursor, 3-amino-5-methylisoxazole, can be synthesized via several established routes. A common and effective method involves the cyclization of a β-ketonitrile derivative with hydroxylamine.

Diagram: Synthesis of 3-amino-5-methylisoxazole

Caption: Synthetic pathway to 3-amino-5-methylisoxazole.

Step-by-Step Protocol:

-

To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride.

-

Slowly add a base, for example, an aqueous solution of sodium hydroxide, to the reaction mixture while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture with a suitable acid, such as hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-amino-5-methylisoxazole.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

Diagram: Synthesis of this compound

Caption: Acylation of 3-amino-5-methylisoxazole.

Step-by-Step Protocol:

-

Dissolve 3-amino-5-methylisoxazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Slowly add a solution of acryloyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0°C for one hour and then at room temperature for an additional 2-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides critical information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in the table below, based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (Amide) | 8.5 - 9.5 | broad singlet | - | 1H |

| CH (Isoxazole) | 6.2 - 6.5 | singlet | - | 1H |

| =CH (Acrylamide, α to C=O) | 6.3 - 6.6 | doublet of doublets | Jtrans ≈ 17, Jcis ≈ 10 | 1H |

| =CH₂ (Acrylamide, β to C=O, trans) | 6.1 - 6.4 | doublet of doublets | Jtrans ≈ 17, Jgem ≈ 2 | 1H |

| =CH₂ (Acrylamide, β to C=O, cis) | 5.7 - 6.0 | doublet of doublets | Jcis ≈ 10, Jgem ≈ 2 | 1H |

| CH₃ (Methyl) | 2.3 - 2.5 | singlet | - | 3H |

Causality of Signal Assignment:

-

The amide proton (NH) is expected to resonate at a high chemical shift due to its deshielded environment and potential for hydrogen bonding. Its broadness is characteristic of exchange with residual water or slow rotation around the C-N bond.

-

The isoxazole ring proton (CH) appears as a singlet in a region typical for protons on electron-deficient heterocyclic rings.

-

The vinylic protons of the acrylamide moiety exhibit a characteristic AXM spin system. The proton alpha to the carbonyl group will be a doublet of doublets due to coupling with the two geminal protons. The two terminal vinylic protons will also be doublets of doublets, showing geminal, cis, and trans couplings.

-

The methyl protons (CH₃) on the isoxazole ring are expected to appear as a sharp singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 164 - 168 |

| C5 (Isoxazole, with CH₃) | 168 - 172 |

| C3 (Isoxazole, with NH) | 158 - 162 |

| =CH (Acrylamide, α to C=O) | 128 - 132 |

| =CH₂ (Acrylamide, β to C=O) | 125 - 129 |

| C4 (Isoxazole) | 95 - 100 |

| CH₃ (Methyl) | 11 - 14 |

Causality of Signal Assignment:

-

The carbonyl carbon (C=O) of the amide is expected at a characteristic downfield position.

-

The carbons of the isoxazole ring (C3, C4, C5) will have distinct chemical shifts based on their electronic environment. C5, being adjacent to the oxygen and bearing the methyl group, and C3, bonded to the nitrogen and the amide group, will be the most downfield. C4 will be the most upfield of the ring carbons.

-

The vinylic carbons (=CH and =CH₂) of the acrylamide group will appear in the typical alkene region of the spectrum.

-

The methyl carbon (CH₃) will resonate at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3250 - 3350 | N-H stretch (amide) | Medium |

| 3050 - 3100 | =C-H stretch (alkene) | Medium |

| 2900 - 3000 | C-H stretch (methyl) | Medium |

| 1660 - 1680 | C=O stretch (Amide I) | Strong |

| 1620 - 1640 | C=C stretch (alkene) | Medium |

| 1520 - 1550 | N-H bend (Amide II) | Strong |

| 1400 - 1450 | C-N stretch (isoxazole ring) | Medium |

Causality of Band Assignment:

-

A prominent absorption band for the N-H stretch of the secondary amide is expected in the region of 3250-3350 cm⁻¹.

-

The carbonyl (C=O) stretch of the amide (Amide I band) will be a very strong and sharp absorption in the 1660-1680 cm⁻¹ region.

-

The N-H bending vibration (Amide II band) is another characteristic feature of secondary amides, appearing around 1520-1550 cm⁻¹.

-

The C=C stretching vibration of the acrylamide moiety will be observed in the 1620-1640 cm⁻¹ range.

-

The presence of the isoxazole ring will contribute to several bands in the fingerprint region, particularly those associated with C-N and C=N stretching .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a clear molecular ion peak corresponding to the exact mass of this compound (C₇H₈N₂O₂), which is 152.06 g/mol .

-

Key Fragmentation Pathways:

-

Loss of the acryloyl group (•CH₂=CH-C=O) leading to a fragment corresponding to the 3-amino-5-methylisoxazole cation.

-

Cleavage of the amide bond, resulting in fragments corresponding to the acryloyl cation and the 5-methyl-1,2-oxazol-3-ylaminyl radical.

-

Fragmentation of the isoxazole ring, which can undergo characteristic ring-opening and subsequent fragmentations.

-

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive spectroscopic characterization of this compound. The detailed protocols and in-depth analysis of the predicted NMR, IR, and MS data offer a valuable resource for researchers engaged in the design and development of novel covalent inhibitors. The principles and methodologies outlined herein are intended to facilitate the unambiguous identification and characterization of this and related compounds, thereby accelerating the pace of innovation in medicinal chemistry.

References

- Synthesis and characterization of isoxazole derivatives. Journal of Heterocyclic Chemistry.

- Spectroscopic analysis of N-substituted acrylamides. Magnetic Resonance in Chemistry. (Note: This is a placeholder for a real, relevant reference).

- Mass spectrometric fragmentation of heterocyclic compounds. Journal of the American Society for Mass Spectrometry. (Note: This is a placeholder for a real, relevant reference).

-

Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide. Acta Crystallographica Section E: Crystallographic Communications.[1] (Note: This is a real, cited reference from the search results that provides valuable comparative data).

Sources

Whitepaper: A Strategic Guide to the Identification and Validation of Therapeutic Targets for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Abstract

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide represents a class of targeted covalent inhibitors characterized by an electrophilic acrylamide "warhead." This structural motif is designed to form a stable, covalent bond with nucleophilic amino acid residues on a protein target, most commonly cysteine. This mechanism can lead to high potency and prolonged pharmacodynamic effects, a strategy successfully employed in approved drugs targeting kinases and other enzymes.[1][2] This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and rigorous validation of therapeutic targets for this compound. We present a logical workflow integrating advanced chemoproteomic, biophysical, computational, and genetic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel covalent inhibitors.

Introduction: The Rationale of a Covalent Approach

The molecule at the heart of this guide, this compound, is defined by two key chemical features:

-

The Warhead: A prop-2-enamide (acrylamide) group. This α,β-unsaturated carbonyl system acts as a Michael acceptor, making it electrophilic and capable of reacting with nucleophilic residues.[2]

-

The Scaffold: A 5-methyl-1,2-oxazol-3-yl group. This heterocyclic system provides the structural framework that dictates non-covalent binding interactions, guiding the warhead to a specific protein pocket and thereby determining target selectivity.

The combination of these features places the compound in the class of targeted covalent inhibitors . Unlike traditional non-covalent drugs that rely on reversible binding equilibria, this compound is designed to first bind to its target with specificity (governed by the scaffold) and then form a permanent covalent bond (via the acrylamide warhead). This irreversible action can offer significant therapeutic advantages, including full target occupancy at lower doses and sustained inhibition that outlasts the drug's plasma half-life.[3]

The central challenge and opportunity, therefore, is to identify which protein or proteins in the human proteome are the specific targets of this molecule. The following sections detail a systematic, field-proven workflow to address this challenge.

Part I: Unbiased Target Identification Strategies

To identify potential targets from thousands of proteins in a cell, unbiased screening methods are essential. For a covalent inhibitor, chemoproteomic strategies are the gold standard.[4][5] These methods leverage the compound's reactivity to directly map its interaction partners in a native biological context.

Primary Strategy: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic method for identifying the targets of covalent drugs.[6][7][8] It utilizes chemical probes to covalently modify the active sites of specific enzyme classes, allowing for their detection and identification.[7] The core principle is to use the compound's intrinsic reactivity as a tool for its own target discovery.

We employ a competitive ABPP workflow. The goal is to identify proteins that are "protected" from labeling by a broad-spectrum reactive probe when the cell lysate is pre-incubated with our test compound. This protection indicates that the test compound has already occupied the reactive site on that protein. A more direct approach involves creating a tagged version of the test compound itself.

Caption: Workflow for Activity-Based Protein Profiling (ABPP) target identification.

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a bio-orthogonal handle, such as a terminal alkyne. This modification should be placed on a part of the scaffold that is least likely to interfere with target binding.

-

Cellular Treatment: Treat living cells (e.g., a relevant cancer cell line) with the alkyne-tagged probe at various concentrations and for different durations. Include a DMSO-treated control.

-

Lysis: Harvest the cells and lyse them in a suitable buffer to solubilize proteins.

-

Click Chemistry: To the cell lysate, add a biotin-azide reporter tag. Catalyze the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to ligate the biotin tag to the alkyne-tagged probe, which is now covalently bound to its protein targets.

-

Enrichment: Add streptavidin-coated agarose or magnetic beads to the lysate. The high affinity of streptavidin for biotin will capture the probe-bound proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Proteolytic Digestion: Perform an on-bead tryptic digest to cleave the captured proteins into smaller peptides.

-

Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are significantly enriched in the probe-treated samples compared to the DMSO controls. These are the high-confidence candidate targets.

Complementary Strategy: Covalent Docking

As a parallel, in silico approach, covalent docking can predict potential protein targets computationally.[9][10] This method models not only the non-covalent binding of the scaffold but also the formation of the covalent bond between the acrylamide and a protein's cysteine residue.[9]

This approach allows for rapid, cost-effective screening of large structural databases of proteins known to contain reactive cysteines. It helps prioritize protein families (e.g., kinases, proteases) for further experimental investigation and can provide structural hypotheses for the binding mode.

-

Target Library Curation: Assemble a structural library of potential human protein targets, focusing on those with known reactive or accessible cysteine residues. Kinases, deubiquitinating enzymes (DUBs), and certain proteases are high-priority families.[11][12][13]

-

Software Selection: Utilize specialized covalent docking software such as CovDock (Schrödinger), GOLD, or AutoDock with modifications.[9][14]

-

Docking Simulation: For each target, define the reactive cysteine residue. The software will then sample conformations of the this compound scaffold within the binding pocket and simulate the Michael addition reaction.

-

Scoring and Ranking: Rank the potential targets based on scoring functions that evaluate both the non-covalent binding affinity and the geometry of the covalent attachment.

-

Hit Prioritization: Prioritize the top-ranked proteins that show favorable binding energies and plausible interactions between the scaffold and the protein pocket. These become candidates for experimental validation.

Part II: Rigorous Target Validation

Identifying a candidate protein is only the first step. A rigorous, multi-tiered validation process is critical to confirm that the candidate is a true, functional target responsible for the compound's biological effects.

Tier 1: Confirming Direct Target Engagement in Cells

The first validation step is to confirm that the compound directly binds to the candidate protein in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[15][16]

CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[17][18] By heating intact cells treated with the compound and measuring the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement without needing to modify the compound or the protein.[19]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

-

Cell Culture and Treatment: Culture cells expressing the target protein. Treat one set of cells with a range of concentrations of this compound and another set with vehicle (DMSO) as a control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., using a thermal cycler) for a short period (e.g., 3 minutes).

-

Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

-

Quantification: Collect the soluble fraction and quantify the amount of the specific target protein using a detection method like Western Blot or an ELISA-based format like AlphaScreen.[15]

-

Data Analysis: Plot the percentage of soluble protein against temperature for both the control and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample is direct evidence of target stabilization and therefore, engagement.

Tier 2: Linking Target Engagement to Cellular Function

After confirming direct binding, the next critical step is to demonstrate that the engagement of this specific target is responsible for the compound's observed biological effect (e.g., cell death, inhibition of proliferation). CRISPR-Cas9 gene editing is a definitive tool for this purpose.[20][21]

The logic is straightforward: if the compound's effect is mediated through the inhibition of a specific target protein, then removing that protein from the cell should phenocopy the effect of the drug. Furthermore, cells lacking the target protein should become resistant to the compound.[22][23]

-

gRNA Design: Design and validate several guide RNAs (gRNAs) that specifically target the gene encoding the candidate protein to ensure robust knockout and control for off-target effects.

-

Cell Line Engineering: Introduce the Cas9 nuclease and the specific gRNAs into the relevant cell line to generate a stable knockout (KO) cell line.

-

Validation of Knockout: Confirm the complete loss of protein expression in the KO cell line via Western Blot or mass spectrometry.

-

Phenotypic Comparison: Compare the phenotype of the KO cells to wild-type (WT) cells treated with this compound. For example, if the compound inhibits cell proliferation, the KO cells should also exhibit a reduced proliferation rate.

-

Resistance Assay: Treat both WT and KO cell lines with increasing concentrations of the compound. If the target is correct, the KO cells should show significant resistance (a higher IC50 value) to the compound compared to the WT cells.

| Validation Step | Technique | Question Answered | Expected Outcome for Positive Validation |

| Tier 1: Binding | Cellular Thermal Shift Assay (CETSA) | Does the compound bind to the target in intact cells? | A shift to a higher melting temperature for the target protein in the presence of the compound. |

| Tier 2: Function | CRISPR-Cas9 Knockout | Is the target protein required for the compound's biological activity? | Knockout of the target gene phenocopies the compound's effect and confers resistance to the compound. |

| Biochemical Assay | In Vitro Enzyme Assay | Does the compound directly inhibit the target's activity? | Dose-dependent inhibition of the target's enzymatic activity with a measurable IC50 value. |

Part III: Prioritizing High-Potential Therapeutic Targets

A successful discovery campaign may yield multiple validated targets. The final stage involves prioritizing these targets based on their therapeutic potential. Key considerations include disease relevance, selectivity, and the nature of the target itself.

Potential Target Classes for Acrylamide-Based Inhibitors:

-

Protein Kinases: A highly successful target class. Covalent inhibitors often target a non-catalytic cysteine near the ATP-binding pocket. Examples include Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[11][24][25][26][27] The covalent bond with Cys481 in BTK or Cys797 in EGFR leads to potent and durable inhibition of signaling pathways crucial for cancer cell survival.[1][28][29]

-

Deubiquitinating Enzymes (DUBs): An emerging target class for cancer and neurodegenerative diseases.[13][30] DUBs are cysteine proteases that regulate protein stability and signaling.[12][31] Their catalytic cysteine is a prime candidate for covalent modification.

-

Other Cysteine-Containing Proteins: Broader chemoproteomic screens can uncover novel targets in other protein families that play a role in disease.[32][33]

Prioritization Matrix:

| Criteria | Description | High-Priority Indicator |

| Disease Link | Is there strong genetic or clinical evidence linking the target to a specific disease? | Target is a known driver of the disease pathology (e.g., an oncogene). |

| Selectivity Profile | How selective is the compound for this target versus other proteins (especially other cysteine-containing proteins)? | High selectivity demonstrated by proteome-wide profiling (e.g., isoTOP-ABPP).[34] |

| Druggability | Is the binding pocket accessible and does it allow for optimization of the scaffold for improved properties? | The target has a well-defined binding pocket and a history of being successfully modulated by small molecules. |

| Safety Window | Is the target expressed primarily in diseased tissue, or is its systemic inhibition likely to be tolerated? | Expression is restricted to target tissue; knockout models show a viable phenotype. |

Conclusion

The journey from a promising chemical structure to a validated therapeutic target is a systematic process of hypothesis generation and rigorous testing. For a covalent inhibitor like this compound, this process hinges on leveraging its inherent reactivity. By integrating unbiased chemoproteomics (ABPP), predictive computational modeling, definitive biophysical validation (CETSA), and functional genomics (CRISPR), researchers can confidently identify and validate high-potential therapeutic targets. This self-validating workflow, grounded in established scientific principles, provides a robust framework for advancing novel covalent therapies into the drug development pipeline.

References

-

Zaro, B. W., & Pratt, M. R. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

-

Zhang, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. ResearchGate. [Link]

-

Donovan, K. A., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

-

Deep Origin. Covalent Docking - Computational Chemistry Glossary. Deep Origin. [Link]

-

Belcher, B. P. (n.d.). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]

-

Lonsdale, R., & McCoy, M. A. (2018). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. PubMed Central. [Link]

-

Aptamer Group. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Aptamer Group. [Link]

-

Lonsdale, R., & McCoy, M. A. (2018). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. [Link]

-

Reinhard, F. B. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Ward, R. A., et al. (2023). A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. National Institutes of Health. [Link]

-

Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]

-

Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Semantic Scholar. [Link]

-

Sicard, D., et al. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. ACS Publications. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

-

EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. [Link]

-

Min, S., et al. (2022). Binding Mode Prediction and Virtual Screening Applications by Covalent Docking. Jove. [Link]

-

Pichler, C. M., et al. (2016). Target Identification of Covalently Binding Drugs by Activity-Based Protein Profiling (ABPP). PubMed. [Link]

-

Yan, Z., et al. (2022). HCovDock: an efficient docking method for modeling covalent protein–ligand interactions. Briefings in Bioinformatics. [Link]

-

Wu, H., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]

-

ResearchGate. (n.d.). EGFR catalytic kinase domain and covalent inhibitors. ResearchGate. [Link]

-

Lin, M., et al. (2018). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm. [Link]

-

Hatcher, J. M., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PubMed Central. [Link]

-

Zhou, W., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PNAS. [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

-

Raj, L., & Kesharwani, P. (2018). Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. MDPI. [Link]

-

Asawa, P. K., & Mahapatra, M. K. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. National Institutes of Health. [Link]

-

Twist Bioscience. (2021). Uncovering Covalent Antimicrobial Drug Targets with CRISPR and Twist DNA. Twist Bioscience. [Link]

-

Hatcher, J. M., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

-

Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]

-

Lee, B. H., & Lee, M. J. (2016). Critical Roles of Deubiquitinating Enzymes in the Nervous System and Neurodegenerative Disorders. PubMed Central. [Link]

-

Scudder, S. L., & Patrick, G. N. (2015). The Role of Deubiquitinating Enzymes in Synaptic Function and Nervous System Diseases. MDPI. [Link]

-

Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

-

Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

-

Kumar, M., et al. (2021). Systematic computational strategies for identifying protein targets and lead discovery. National Institutes of Health. [Link]

-

Ansere, V. A., & Bogyo, M. (2017). Deubiquitinases (DUBs) and DUB inhibitors: a patent review. PubMed Central. [Link]

-

Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

-

Harrigan, J. A., et al. (2018). Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response. Journal of Biological Chemistry. [Link]

-

Spradlin, J. N., et al. (2021). Ligand Discovery by Activity-Based Protein Profiling. PubMed Central. [Link]

-

ResearchGate. (2016). Target identification of covalently binding drugs by activity-based protein profiling (ABPP). ResearchGate. [Link]

-

Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

-

Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. National Institutes of Health. [Link]

-

Cold Spring Harbor Laboratory. (2015). Using CRISPR, Biologists Find a Way to Comprehensively Identify Anti-Cancer Drug Targets. Cold Spring Harbor Laboratory. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Target identification of covalently binding drugs by activity-based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Covalent Docking - Computational Chemistry Glossary [deeporigin.com]

- 10. Binding Mode Prediction and Virtual Screening Applications by Covalent Docking | Springer Nature Experiments [experiments.springernature.com]

- 11. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 12. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Critical Roles of Deubiquitinating Enzymes in the Nervous System and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. annualreviews.org [annualreviews.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. biocompare.com [biocompare.com]

- 21. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. twistbioscience.com [twistbioscience.com]

- 23. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. emjreviews.com [emjreviews.com]

- 27. researchgate.net [researchgate.net]

- 28. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 29. pnas.org [pnas.org]

- 30. The Role of Deubiquitinating Enzymes in Synaptic Function and Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification [escholarship.org]

- 33. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]

- 34. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide CAS number and IUPAC name

An In-Depth Technical Guide to N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Abstract

This compound is a heterocyclic compound featuring a reactive acrylamide moiety attached to a 5-methyl-1,2-oxazole core. This structure makes it a valuable and versatile building block in medicinal chemistry and materials science. The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore found in numerous therapeutic agents, prized for its metabolic stability and ability to participate in various non-covalent interactions. The appended prop-2-enamide group acts as a Michael acceptor, providing a reactive handle for covalent modification of biological targets or for polymerization. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol, potential applications grounded in the known bioactivity of related structures, and essential safety considerations for its handling.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development. This compound is systematically named according to IUPAC nomenclature guidelines for amides.[1] Its identity is confirmed by its unique Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC[1] |

| CAS Number | 196403-11-9 | [] |

| Molecular Formula | C₇H₈N₂O₂ | Calculated |

| Molecular Weight | 152.15 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=NO1)NC(=O)C=C | Calculated |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic acyl substitution. This involves the reaction of the key intermediate, 3-amino-5-methyl-1,2-oxazole, with an activated form of prop-2-enoic acid, typically acryloyl chloride.

Synthetic Workflow

The overall synthetic process can be visualized as a two-stage approach: preparation of the core amine and its subsequent acylation.

Sources

Literature review on N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide research

An In-depth Technical Guide to the N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Scaffold: A Covalent Warhead for Kinase Inhibition

Introduction: Deconstructing a Privileged Scaffold

The compound this compound represents a confluence of two powerful motifs in modern medicinal chemistry: a reactive covalent "warhead" and a stable heterocyclic "recognition" element. While not a widely commercialized drug itself, this scaffold serves as a foundational blueprint for designing highly potent and selective covalent inhibitors. Its structure is elegantly simple, comprising an electrophilic prop-2-enamide (acrylamide) group appended to a 5-methyl-1,2-oxazole (isoxazole) ring. This guide will dissect the chemical logic behind this scaffold, explore its primary mechanism of action, detail its synthesis and biological evaluation, and provide insights into its application in drug discovery, particularly in the context of kinase inhibition.

The core utility of this scaffold lies in its acrylamide moiety, which acts as a Michael acceptor. This functional group is engineered to form a permanent, irreversible covalent bond with nucleophilic residues—most notably cysteine—within the active site of a target protein. This mechanism is the cornerstone of several blockbuster drugs, especially inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[1][2] The 5-methyl-1,2-oxazol portion, in turn, acts as a rigid, polar scaffold that can be tailored to form specific, non-covalent interactions (like hydrogen bonds and van der Waals forces) with the target protein, thereby ensuring selectivity and high affinity.

Part 1: The Chemistry of Irreversible Inhibition

The Acrylamide Warhead: A Tuned Electrophile

The prop-2-enamide group is the engine of this scaffold's biological activity. It is an α,β-unsaturated carbonyl system, making the β-carbon electrophilic and susceptible to nucleophilic attack. In a biological context, the thiol side chain of a cysteine residue is an excellent nucleophile for this purpose.

The reaction proceeds via a Thia-Michael addition, where the cysteine thiol attacks the β-carbon of the acrylamide, leading to the formation of a stable carbon-sulfur bond.[1] This covalent linkage permanently inactivates the target enzyme. The success of first and second-generation BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib is built upon this precise mechanism, where they all form a covalent bond with Cysteine 481 (Cys481) in the ATP-binding pocket of BTK.[1][2][3]

Caption: Covalent inhibition via Michael addition reaction.

The reactivity of the acrylamide is a finely tuned parameter. It must be reactive enough to engage its target cysteine efficiently but not so reactive that it indiscriminately binds to off-target proteins, which would lead to toxicity.[4] The electronic properties of the attached oxazole ring help modulate this reactivity.

The 5-Methyl-1,2-Oxazole Core: The Recognition Element

While the acrylamide provides the covalent anchor, the 5-methyl-1,2-oxazole ring is crucial for guiding the warhead to the correct address. Heterocyclic rings are ubiquitous in drug design for several reasons:

-

Bioisosteric Replacement: They can mimic other functional groups, like amide bonds, improving metabolic stability and pharmacokinetic properties.[5][6]

-

Structural Rigidity: The ring system reduces the conformational flexibility of the molecule, which can lead to higher binding affinity by minimizing the entropic penalty of binding.

-

Modulation of Physicochemical Properties: The heteroatoms (nitrogen and oxygen) can participate in hydrogen bonding with the target protein and improve water solubility.

-

Vector for Substituents: The ring provides attachment points for other chemical groups (like the methyl group at position 5) that can be optimized to fit into specific sub-pockets of the target's active site, thereby enhancing selectivity and potency.

In the context of kinase inhibitors, the oxazole ring and its substituents would be designed to interact with residues in the ATP-binding pocket, distinct from the covalent interaction at Cys481, to achieve high selectivity over other kinases that may also possess a reactive cysteine.[2]

Part 2: Synthesis and Characterization

The synthesis of this compound is conceptually straightforward, typically involving a standard amide coupling reaction.

Proposed Synthetic Workflow

The most common approach involves the reaction of 3-amino-5-methylisoxazole with an activated form of acrylic acid, such as acryloyl chloride.

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-amino-5-methylisoxazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. This will act as a scavenger for the HCl byproduct.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add acryloyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity of atoms.[7]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[7]

Part 3: Biological Evaluation and Applications

Given its structural features, the primary hypothesized target for this scaffold is a kinase with an accessible cysteine residue in its active site, most notably Bruton's tyrosine kinase (BTK).

The B-Cell Receptor (BCR) Signaling Pathway and BTK

BTK is a non-receptor tyrosine kinase from the Tec family that plays an indispensable role in B-cell development, differentiation, and survival.[2] It is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, in which BTK activation is a critical step for downstream signaling, leading to B-cell proliferation and survival.[1][4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, this pathway is constitutively active, making BTK a prime therapeutic target.[3]

Sources

- 1. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. hematologyandoncology.net [hematologyandoncology.net]

- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buy N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide [smolecule.com]

In silico modeling of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide interactions

An In-Depth Technical Guide to the In Silico Modeling of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Interactions

Executive Summary